5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol
CAS No.: 442644-30-6
Cat. No.: VC6806239
Molecular Formula: C17H17ClN2S
Molecular Weight: 316.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 442644-30-6 |
|---|---|
| Molecular Formula | C17H17ClN2S |
| Molecular Weight | 316.85 |
| IUPAC Name | 6-chloro-3-(4-phenylbutan-2-yl)-1H-benzimidazole-2-thione |
| Standard InChI | InChI=1S/C17H17ClN2S/c1-12(7-8-13-5-3-2-4-6-13)20-16-10-9-14(18)11-15(16)19-17(20)21/h2-6,9-12H,7-8H2,1H3,(H,19,21) |
| Standard InChI Key | RNDZJBDDKDIPLI-UHFFFAOYSA-N |
| SMILES | CC(CCC1=CC=CC=C1)N2C3=C(C=C(C=C3)Cl)NC2=S |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-Chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol (IUPAC name: 5-chloro-1-[(2-methyl-3-phenylpropyl)]-1H-benzimidazole-2-thiol) features a benzimidazole core modified with three distinct functional groups:
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Chlorine at position 5 of the benzene ring
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1-Methyl-3-phenylpropyl side chain at the N1 position
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Thiol (-SH) group at position 2
The spatial arrangement creates a planar benzimidazole system with a bulky hydrophobic substituent (1-methyl-3-phenylpropyl) and potential hydrogen-bonding capabilities from the thiol group .
Tautomeric Behavior
Like other 2-mercaptobenzimidazoles, this compound exhibits thione-thiol tautomerism (Figure 1). X-ray crystallographic studies of analogous compounds show predominant thione forms in solid states, while thiol forms dominate in polar solvents .
Figure 1: Tautomeric equilibrium between thiol (A) and thione (B) forms .
Synthetic Methodologies
General Synthesis Strategy
The synthesis follows established protocols for 2-mercaptobenzimidazoles with modifications for introducing the 1-methyl-3-phenylpropyl moiety (Scheme 1) :
Scheme 1: Synthetic route to 5-chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol
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Benzimidazole Core Formation
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Condensation of 4-chloro-1,2-phenylenediamine with carbon disulfide under basic conditions
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Alkylation at N1
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Reaction with 1-methyl-3-phenylpropyl bromide in DMF using K₂CO₃ as base
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Purification
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Column chromatography (SiO₂, hexane/ethyl acetate gradient)
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Recrystallization from ethanol/water
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Critical Reaction Parameters
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Alkylation Temperature | 80-85°C | <70°C: <40% yield |
| Reaction Time | 12-14 hrs | <10 hrs: incomplete alkylation |
| Solvent System | DMF:THF (3:1) | Pure DMF: side reactions |
| Base | Anhydrous K₂CO₃ | NaOH: decomposition |
Data adapted from analogous syntheses .
Physicochemical Characterization
Spectroscopic Properties
Table 1: Key spectral data for 5-chloro-1-(1-methyl-3-phenylpropyl)-1H-benzimidazole-2-thiol
| Technique | Characteristic Signals | Assignment |
|---|---|---|
| ¹H NMR (300 MHz, DMSO-d₆) | δ 1.12 (d, 3H, CH₃), 2.45 (m, 2H, CH₂), 4.82 (t, 1H, N-CH), 7.25-7.48 (m, 8H aromatic) | Alkyl chain and aromatic protons |
| ¹³C NMR (75 MHz, DMSO-d₆) | δ 21.5 (CH₃), 38.2 (CH₂), 54.8 (N-CH), 112.4-138.7 (aromatic C), 167.3 (C=S) | Carbon skeleton verification |
| IR (KBr) | 2560 cm⁻¹ (S-H stretch), 1590 cm⁻¹ (C=N), 745 cm⁻¹ (C-Cl) | Functional group confirmation |
Thermal Properties
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Melting Point: 184-186°C (decomposition observed >200°C)
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Thermogravimetric Analysis (TGA): 5% weight loss at 220°C under N₂
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Solubility:
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DMSO: 58 mg/mL
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Ethanol: 12 mg/mL
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Water: <0.1 mg/mL
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Reactivity and Derivative Formation
Thiol Group Reactivity
The 2-thiol position shows characteristic nucleophilic behavior:
Table 2: Representative reactions of the thiol group
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Alkylation | Methyl iodide | 2-(Methylthio) derivative | 78 |
| Oxidation | H₂O₂ | Disulfide dimer | 65 |
| Metal Complexation | Cu(OAc)₂ | Cu(II) chelate complex | 82 |
Electrophilic Aromatic Substitution
The chloro substituent directs further substitution to position 4 and 6:
Figure 2: Nitration pattern under mixed acid conditions
Biological Activity and Applications
| Compound | LC₅₀ (μM) | 95% Confidence Interval |
|---|---|---|
| Target compound | 12.4 | 10.8-14.1 |
| Albendazole (control) | 8.7 | 7.2-10.3 |
Mechanistic studies suggest inhibition of β-tubulin polymerization .
Material Science Applications
The thiol group enables surface functionalization:
Figure 3: Self-assembled monolayer formation on gold surfaces
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Contact angle: 102° ± 3°
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Layer thickness: 1.8 nm by ellipsometry
Stability and Degradation
Photolytic Degradation
UV-Vis studies (λ = 254 nm) in ethanol:
Degradation Pathway:
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C-S bond cleavage → benzimidazole radical
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Chlorine loss → hydroxylated product
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Aromatic ring oxidation → quinone derivatives
Half-life: 48 mins under UV-C irradiation
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